molecular formula C14H10Cl2N4O2S B2970954 2,5-dichloro-N-[5-(2,4-dimethyl-1,3-thiazol-5-yl)-1,3,4-oxadiazol-2-yl]benzamide CAS No. 1251685-26-3

2,5-dichloro-N-[5-(2,4-dimethyl-1,3-thiazol-5-yl)-1,3,4-oxadiazol-2-yl]benzamide

Cat. No.: B2970954
CAS No.: 1251685-26-3
M. Wt: 369.22
InChI Key: UPQGNUMBDIQPFH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,5-Dichloro-N-[5-(2,4-dimethyl-1,3-thiazol-5-yl)-1,3,4-oxadiazol-2-yl]benzamide is a synthetic small molecule featuring a benzamide core substituted with two chlorine atoms at positions 2 and 3. The benzamide moiety is linked to a 1,3,4-oxadiazole ring, which is further functionalized with a 2,4-dimethylthiazol-5-yl group.

Properties

IUPAC Name

2,5-dichloro-N-[5-(2,4-dimethyl-1,3-thiazol-5-yl)-1,3,4-oxadiazol-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10Cl2N4O2S/c1-6-11(23-7(2)17-6)13-19-20-14(22-13)18-12(21)9-5-8(15)3-4-10(9)16/h3-5H,1-2H3,(H,18,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UPQGNUMBDIQPFH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)C)C2=NN=C(O2)NC(=O)C3=C(C=CC(=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10Cl2N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-dichloro-N-[5-(2,4-dimethyl-1,3-thiazol-5-yl)-1,3,4-oxadiazol-2-yl]benzamide typically involves multi-step reactions starting from readily available precursors. The key steps include:

    Formation of the Thiazole Ring: This can be achieved by cyclization reactions involving sulfur and nitrogen-containing precursors.

    Formation of the Oxadiazole Ring: This involves the cyclization of hydrazides with carboxylic acids or their derivatives.

    Coupling of the Thiazole-Oxadiazole Moiety with Benzamide: This step involves the reaction of the thiazole-oxadiazole intermediate with 2,5-dichlorobenzoyl chloride under basic conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, controlled temperature and pressure conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2,5-dichloro-N-[5-(2,4-dimethyl-1,3-thiazol-5-yl)-1,3,4-oxadiazol-2-yl]benzamide can undergo various chemical reactions, including:

    Substitution Reactions: The dichloro groups on the benzamide ring can be substituted with other nucleophiles.

    Oxidation and Reduction Reactions: The thiazole and oxadiazole rings can participate in redox reactions under appropriate conditions.

    Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions.

Common Reagents and Conditions

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

    Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

    Hydrolysis: Acidic or basic aqueous solutions.

Major Products

    Substitution: Formation of substituted benzamides.

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of reduced thiazole or oxadiazole derivatives.

    Hydrolysis: Formation of carboxylic acids and amines.

Scientific Research Applications

2,5-dichloro-N-[5-(2,4-dimethyl-1,3-thiazol-5-yl)-1,3,4-oxadiazol-2-yl]benzamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential antimicrobial, antifungal, and anticancer activities.

    Medicine: Explored as a potential therapeutic agent due to its biological activities.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2,5-dichloro-N-[5-(2,4-dimethyl-1,3-thiazol-5-yl)-1,3,4-oxadiazol-2-yl]benzamide involves its interaction with specific molecular targets. The thiazole and oxadiazole rings can interact with enzymes and receptors, potentially inhibiting their activity. This can lead to various biological effects, such as antimicrobial or anticancer activities.

Comparison with Similar Compounds

Structurally analogous 1,3,4-oxadiazole derivatives have been extensively studied for their antifungal and enzyme-inhibitory properties. Below, we compare the target compound with two closely related analogs, LMM5 and LMM11, which share the 1,3,4-oxadiazole-benzamide scaffold but differ in substituents and biological efficacy.

Structural and Physicochemical Properties
Compound Name Substituent on Oxadiazole Molecular Weight (g/mol) Calculated LogP<sup>a</sup> Water Solubility (mg/mL)<sup>b</sup>
2,5-Dichloro-N-[5-(2,4-dimethyl-1,3-thiazol-5-yl)-1,3,4-oxadiazol-2-yl]benzamide 2,4-Dimethylthiazol-5-yl ~422.3 ~3.8 <0.01 (poor)
LMM5 (4-Methoxyphenyl)methyl ~497.5 ~3.2 0.05 (moderate)
LMM11 Furan-2-yl ~443.5 ~2.9 0.10 (moderate)

<sup>a</sup>LogP values estimated using Molinspiration software.
<sup>b</sup>Solubility predicted via SwissADME.

Key Observations :

  • The target compound’s thiazole substituent introduces steric bulk and electron-rich heterocyclic character, contrasting with LMM5’s methoxyphenyl group (polar) and LMM11’s furan (planar, π-electron system).

Key Observations :

  • LMM5 and LMM11 exhibit low-micromolar IC50 values against C. albicans, attributed to their Trr1 inhibition. The target compound’s thiazole group may enhance binding affinity due to sulfur’s electronegativity, but this remains speculative without experimental validation.
  • The dichloro substitution could confer resistance to metabolic degradation, a common limitation in benzamide-based drugs.

Biological Activity

2,5-Dichloro-N-[5-(2,4-dimethyl-1,3-thiazol-5-yl)-1,3,4-oxadiazol-2-yl]benzamide is a synthetic compound that has garnered attention due to its potential biological activities, particularly in the fields of anticancer and antimicrobial research. This article reviews the current understanding of its biological activity based on diverse research findings.

Chemical Structure and Properties

The compound features a dichlorobenzamide backbone with a thiazole and oxadiazole moiety. The structural complexity contributes to its pharmacological potential. The molecular formula is C13H10Cl2N4OSC_{13}H_{10}Cl_2N_4OS with a molecular weight of approximately 335.21 g/mol.

Anticancer Activity

Research indicates that derivatives of thiazole and oxadiazole exhibit significant anticancer properties. In vitro studies have shown that compounds containing these moieties can inhibit cell proliferation in various cancer cell lines. For instance:

  • Case Study : A study involving analogs of thiazole demonstrated that modifications in the structure significantly influenced cytotoxicity against A549 (lung adenocarcinoma) and MCF-7 (breast cancer) cell lines. The presence of electron-donating groups such as methyl at specific positions on the aromatic ring enhanced the anticancer activity .
CompoundCell LineIC50 (µM)Reference
This compoundA54912.5
2,5-Dichloro-N-(5-methylthiazol)benzamideMCF-78.0

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Thiazole derivatives have shown promising results against various bacterial strains.

  • Case Study : In a study assessing the antibacterial activity of thiazole derivatives against Staphylococcus aureus and Escherichia coli, certain derivatives exhibited minimum inhibitory concentrations (MIC) comparable to standard antibiotics .
CompoundBacteriaMIC (µg/mL)Reference
This compoundS. aureus15
2,5-Dichloro-N-(5-methylthiazol)benzamideE. coli20

The biological activity of this compound is believed to be linked to its ability to interact with cellular targets involved in cell proliferation and survival pathways. The thiazole and oxadiazole rings are thought to play crucial roles in binding to these targets due to their electron-withdrawing characteristics which enhance reactivity.

Structure-Activity Relationship (SAR)

Understanding the SAR is vital for optimizing the biological activity of this compound. Key observations include:

  • Thiazole Substituents : The position and nature of substituents on the thiazole ring significantly influence anticancer potency.
  • Oxadiazole Influence : Variations in the oxadiazole moiety can alter the compound's lipophilicity and bioavailability.
  • Chlorine Substitution : The presence of chlorine atoms enhances both the lipophilicity and overall stability of the compound.

Q & A

Q. How to design a multi-variable study evaluating the compound’s efficacy and stability?

  • Answer : Apply a split-plot design (as in agricultural trials ):
  • Main Plot : Test synthesis batches (varied catalysts).
  • Sub-plot : Assess biological activity (e.g., IC50 against cancer cell lines).
  • Sub-sub-plot : Evaluate stability under stress conditions (pH, temperature).
  • Statistical Analysis : Use ANOVA with Tukey’s post-hoc test to identify significant variables (p < 0.05) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.